4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine
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Overview
Description
4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine is a synthetic organic compound that belongs to the class of pyrimidines This compound is characterized by the presence of a chlorophenyl group, a sulfonylmethyl group, a fluorobenzyl group, and a methyl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate aldehydes or ketones with urea or thiourea under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.
Sulfonylation: The sulfonylmethyl group can be added through a sulfonylation reaction, typically using sulfonyl chlorides and a base.
Fluorobenzylation: The fluorobenzyl group can be introduced via an alkylation reaction using a fluorobenzyl halide and a base.
Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorophenyl)oxy)-2-methylpyrimidine
- 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-chlorobenzyl)oxy)-2-methylpyrimidine
- 4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-bromobenzyl)oxy)-2-methylpyrimidine
Uniqueness
4-(((4-Chlorophenyl)sulfonyl)methyl)-6-((4-fluorobenzyl)oxy)-2-methylpyrimidine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorophenyl and fluorobenzyl groups may enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
4-[(4-chlorophenyl)sulfonylmethyl]-6-[(4-fluorophenyl)methoxy]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O3S/c1-13-22-17(12-27(24,25)18-8-4-15(20)5-9-18)10-19(23-13)26-11-14-2-6-16(21)7-3-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPGNNSLWISAPIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=CC=C(C=C2)F)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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